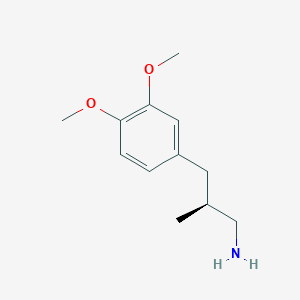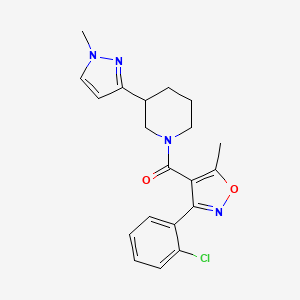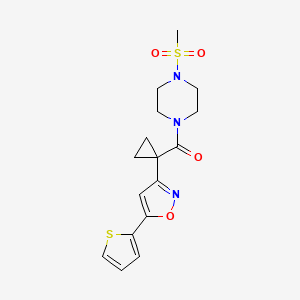![molecular formula C21H17ClN2O4S B2758766 4-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}-2-methoxyphenol CAS No. 591242-71-6](/img/structure/B2758766.png)
4-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known by its IUPAC name 4-{[4-chloro (1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]methyl}-2-methoxyphenol , is a chemical compound with the molecular formula C21H17ClN2O4S . It has a molecular weight of 428.9 .
Molecular Structure Analysis
The compound’s structure is based on a benzisothiazole core, which is a type of heterocyclic compound. This core is substituted with a chlorophenyl group, an aniline group, and a methoxyphenol group . The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized.Scientific Research Applications
Antimicrobial Applications
- Synthesis of Formazans from Mannich Base for Antimicrobial Agents : The compound has been used in the synthesis of formazans via a Mannich base as potential antimicrobial agents. These synthesized compounds demonstrated moderate activity against bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).
- New 1,2,4-Triazole Derivatives with Antimicrobial Activities : Novel derivatives involving the chemical structure were synthesized and showed good to moderate antimicrobial activities against various microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Chemical Synthesis and Applications
- Synthesis of Novel Heterocyclic Compounds for Biological Potency : Research on the synthesis of novel heterocyclic compounds incorporating the chemical structure showed promising biological activities. These compounds were synthesized aiming at potential applications in cancer therapy and as antimicrobial agents, with some compounds demonstrating significant efficacy in preliminary screenings (Katariya et al., 2021).
- Antioxidant Additives for Lubricating Oils : Investigations into the synthesis of thiazoles as antioxidant additives for Egyptian lubricating oils include derivatives of the compound. These additives are crucial for improving the oxidative stability and performance of lubricating oils (Amer et al., 2011).
Molecular Docking and Drug Design
- Molecular Docking Studies for Anticancer and Antimicrobial Agents : The compound has been involved in molecular docking studies to understand its interaction with biological targets. This research aids in the design of new drugs with enhanced efficacy against cancer and microbial infections (Katariya et al., 2021).
Safety and Hazards
properties
IUPAC Name |
4-[(4-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-28-19-12-14(6-11-18(19)25)13-24(16-9-7-15(22)8-10-16)21-17-4-2-3-5-20(17)29(26,27)23-21/h2-12,25H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBKFKPRFUQJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN(C2=CC=C(C=C2)Cl)C3=NS(=O)(=O)C4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}-2-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2758683.png)
![5-((4-(tert-butyl)phenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2758685.png)



![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2758692.png)

![6-((4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole](/img/structure/B2758695.png)
![N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2758696.png)




